(6Z)-6-(3,4-dimethoxybenzylidene)-3-(3-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
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Overview
Description
(6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with methoxyphenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with thioamides under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.
Coupling Reactions: The final step involves coupling the triazole and thiazole rings with the methoxyphenyl and methylphenyl groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylphenyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the triazole and thiazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the triazole and thiazole rings.
Substitution: Substituted triazolothiazoles with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various catalytic processes.
Materials Science: It can be incorporated into polymers and other materials to impart unique electronic and optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.
Anticancer Research: Preliminary studies suggest that the compound may have anticancer properties, inhibiting the growth of certain cancer cell lines.
Industry:
Dye and Pigment Production: The compound can be used as a precursor in the synthesis of dyes and pigments with specific color properties.
Pharmaceuticals: It can be used in the development of new pharmaceutical agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes in cancer cells.
Signal Transduction Modulation: The compound can modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
- (6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
- (6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
Uniqueness:
- Structural Variations: The position of the methyl group on the phenyl ring can significantly affect the compound’s reactivity and biological activity.
- Functional Group Modifications: The presence of methoxy groups on the phenyl ring enhances the compound’s electron-donating properties, influencing its chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C20H17N3O3S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(6Z)-6-[(3,4-dimethoxyphenyl)methylidene]-3-(3-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C20H17N3O3S/c1-12-5-4-6-14(9-12)18-21-22-20-23(18)19(24)17(27-20)11-13-7-8-15(25-2)16(10-13)26-3/h4-11H,1-3H3/b17-11- |
InChI Key |
XIACMATZBRIKQE-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/S3 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S3 |
Origin of Product |
United States |
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